2,2-dimethylpropane-1-thiol
CAS No.: 1679-08-9
Cat. No.: VC2311663
Molecular Formula: C5H12S
Molecular Weight: 104.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1679-08-9 |
---|---|
Molecular Formula | C5H12S |
Molecular Weight | 104.22 g/mol |
IUPAC Name | 2,2-dimethylpropane-1-thiol |
Standard InChI | InChI=1S/C5H12S/c1-5(2,3)4-6/h6H,4H2,1-3H3 |
Standard InChI Key | LSUXMVNABVPWMF-UHFFFAOYSA-N |
SMILES | CC(C)(C)CS |
Canonical SMILES | CC(C)(C)CS |
Introduction
Fundamental Chemical Structure
Molecular Architecture
2,2-Dimethylpropane-1-thiol consists of a neopentyl backbone with a thiol (mercaptan) functional group. The molecular structure includes a quaternary carbon atom bonded to three methyl groups and one methylene group that carries the thiol functionality. This arrangement creates a relatively bulky and sterically hindered molecule where the thiol group extends from the neopentyl core. The tertiary carbon center provides stability to the molecule while the thiol group contributes to its chemical reactivity. The unique arrangement of atoms in this molecule contributes to its distinct chemical and physical properties that differentiate it from other thiol compounds .
Structural Representations
The structural formula can be represented in various formats, with the SMILES notation being one of the most concise: CC(C)(C)CS. This representation indicates a central carbon atom (the second C in the notation) bonded to three methyl groups (represented by the first C and the two Cs in parentheses) and a CH2SH group (the CS at the end) . The InChI (International Chemical Identifier) provides a more comprehensive structural representation: InChI=1S/C5H12S/c1-5(2,3)4-6/h6H,4H2,1-3H3. This standardized notation ensures unambiguous identification of the compound across different chemical databases and literature .
Chemical Identifiers and Registry Information
Standard Identifiers
For unambiguous identification in chemical databases and literature, 2,2-dimethylpropane-1-thiol is associated with several standardized identifiers. The most important identifiers include the CAS Registry Number, InChI Key, and canonical SMILES notation. These identifiers serve as a universal reference system that allows chemists and researchers to precisely locate and identify this specific compound across different databases and publications. The table below summarizes the key identifiers for 2,2-dimethylpropane-1-thiol :
Identifier Type | Value |
---|---|
CAS Registry Number | 1679-08-9 |
IUPAC Name | 2,2-dimethylpropane-1-thiol |
InChI | InChI=1S/C5H12S/c1-5(2,3)4-6/h6H,4H2,1-3H3 |
InChI Key | LSUXMVNABVPWMF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)CS |
PubChem Compound ID | 74298 |
Nomenclature Considerations
The IUPAC nomenclature for this compound follows systematic rules for naming organic compounds. The name "2,2-dimethylpropane-1-thiol" provides explicit information about the structure: "2,2-dimethyl" indicates two methyl groups at position 2 of the propane backbone, and the "1-thiol" suffix denotes a thiol group at position 1. This systematic naming is essential for accurate communication in scientific literature and chemical databases. The compound may occasionally be referred to by alternative names in industrial contexts, but the IUPAC designation remains the standard for scientific publications and regulatory documentation .
Physico-Chemical Properties
Basic Physical Properties
The compound 2,2-dimethylpropane-1-thiol possesses several distinctive physical properties that influence its behavior in chemical reactions and its potential applications. As a small organic molecule with a thiol functional group, it exhibits characteristics typical of low-molecular-weight thiols while being influenced by its unique neopentyl structure. The basic physical properties of 2,2-dimethylpropane-1-thiol are summarized in the following table :
Property | Value |
---|---|
Molecular Formula | C5H12S |
Molecular Weight | 104.22 g/mol |
Physical State | Not specified in sources |
Melting Point | Not specified in sources |
Boiling Point | Not specified in sources |
Density | Not specified in sources |
Partition Coefficient and Polar Surface Area
Mass Spectrometry and Analytical Data
Predicted Collision Cross Section
Mass spectrometry represents an important analytical technique for characterizing 2,2-dimethylpropane-1-thiol. Predicted collision cross section (CCS) values provide information about the three-dimensional shape and size of the molecule in the gas phase, which is valuable for analytical identification and structural characterization. The table below presents the predicted CCS values for different ionic forms of 2,2-dimethylpropane-1-thiol :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 105.07325 | 123.0 |
[M+Na]⁺ | 127.05519 | 133.9 |
[M+NH₄]⁺ | 122.09979 | 132.7 |
[M+K]⁺ | 143.02913 | 126.3 |
[M-H]⁻ | 103.05869 | 123.4 |
[M+Na-2H]⁻ | 125.04064 | 127.2 |
[M]⁺ | 104.06542 | 125.2 |
[M]⁻ | 104.06652 | 125.2 |
Analytical Detection Considerations
For analytical purposes, 2,2-dimethylpropane-1-thiol can be detected and quantified using various techniques. Mass spectrometry, particularly when coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC), offers high sensitivity and specificity for this compound. The molecular ion peak at m/z 104.06542 and various adduct ions provide characteristic spectral patterns for identification. Additionally, the thiol functional group offers opportunities for specific derivatization reactions that can enhance detection sensitivity or selectivity in complex matrices. These analytical considerations are important for researchers working with this compound in trace analysis or in complex biological or environmental samples .
Chemical Reactivity
Thiol Group Reactivity
The primary reactive site in 2,2-dimethylpropane-1-thiol is the thiol (-SH) functional group. Thiols are known for their nucleophilic character and readily participate in various chemical reactions. The thiol group in 2,2-dimethylpropane-1-thiol can undergo oxidation to form disulfides, react with electrophiles in substitution reactions, or participate in addition reactions with unsaturated compounds. The neopentyl structure of the molecule, with its tertiary carbon center, influences the accessibility and reactivity of the thiol group due to steric effects. This combination of a reactive thiol group and a bulky neopentyl structure creates a unique reactivity profile that differs from primary thiols with less sterically hindered structures .
Oxidation and Reduction Behavior
Under oxidizing conditions, 2,2-dimethylpropane-1-thiol can form disulfide bonds with other thiol molecules, a reaction that is reversible under reducing conditions. These oxidation-reduction reactions are important in considering the stability and storage of the compound, as well as its potential applications in synthesis. The oxidation potential of the thiol group is influenced by the adjacent neopentyl group, which may provide some steric protection against rapid oxidation compared to less hindered thiols. This behavior has implications for the handling and storage of 2,2-dimethylpropane-1-thiol, particularly in applications where oxidative stability is important .
Environmental and Biological Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume